molecular formula C18H16ClNO2 B4200094 1-(4-chlorophenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione

1-(4-chlorophenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione

Cat. No. B4200094
M. Wt: 313.8 g/mol
InChI Key: PCDAIUPQIVDIDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione is a chemical compound that has been the focus of scientific research due to its potential therapeutic properties. This compound belongs to the class of drugs known as pyrrolidinediones, which have been found to have various pharmacological activities.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects through the modulation of ion channels and neurotransmitter receptors in the central nervous system.
Biochemical and Physiological Effects
Studies have shown that this compound can affect various biochemical and physiological processes in the body. For instance, this compound has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to modulate the activity of enzymes such as cyclooxygenase and lipoxygenase.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-chlorophenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione in lab experiments is its ability to exhibit various pharmacological activities. This makes it a useful compound for studying the mechanisms of action of drugs with similar properties. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions that can be explored in the research of 1-(4-chlorophenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione. One area of interest is the development of novel drugs based on the structure of this compound. Another direction is the investigation of its potential as a therapeutic agent for various diseases such as epilepsy and cancer. Additionally, further studies can be conducted to elucidate the mechanism of action of this compound and its effects on various biochemical and physiological processes in the body.

Scientific Research Applications

1-(4-chlorophenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione has been the subject of extensive scientific research due to its potential therapeutic properties. This compound has been found to exhibit various pharmacological activities such as anticonvulsant, analgesic, anti-inflammatory, and antitumor properties.

properties

IUPAC Name

1-(4-chlorophenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2/c1-12-3-2-4-13(9-12)10-14-11-17(21)20(18(14)22)16-7-5-15(19)6-8-16/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDAIUPQIVDIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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